Increased Lipophilicity (LogP) of the 4-Ethyl Derivative Compared to the Unsubstituted Core
The 4-ethyl group on 3-Thiophenecarboxaldehyde, 4-ethyl- (9CI) significantly increases its lipophilicity compared to the unsubstituted parent compound, 3-thiophenecarboxaldehyde. This is a critical parameter influencing membrane permeability and compound distribution. The predicted LogP value for the target compound is 2.12300, which is notably higher than the reported LogP of 1.56060 for 3-thiophenecarboxaldehyde [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.12300 |
| Comparator Or Baseline | 3-Thiophenecarboxaldehyde (CAS 498-62-4), LogP = 1.56060 |
| Quantified Difference | ΔLogP = +0.56 units |
| Conditions | Predicted LogP values from computational models based on chemical structure. |
Why This Matters
This quantifiable increase in lipophilicity demonstrates that the 4-ethyl derivative will exhibit different solubility, permeability, and partitioning behavior compared to the unsubstituted analog, making it the necessary choice for applications requiring enhanced membrane crossing or specific distribution characteristics.
- [1] Kepuchina.cn. Thiophene-3-carboxaldehyde - Physicochemical Properties. View Source
